diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate
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Overview
Description
Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate is a chemical compound with the molecular formula C13H19N3O4 and a molecular weight of 281.312 g/mol . It belongs to the class of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
The primary target of this compound is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target .
Pharmacokinetics
Its potent in vitro antipromastigote activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits potent in vitro antipromastigote activity . It is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively . This suggests that the compound could be a promising candidate for the treatment of diseases caused by the Leishmania parasite.
Preparation Methods
The synthesis of diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate typically involves the reaction of 5-amino-1,3-dimethylpyrazole with diethyl malonate under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate undergoes various chemical reactions, including:
Scientific Research Applications
Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate has several scientific research applications, including:
Comparison with Similar Compounds
Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate can be compared with other similar compounds, such as:
- Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylene}malonate
- 5-amino-1,3-dimethyl-4-phthalidylpyrazole
- (E)-N-(3,7-dimethylocta-2,6-dienyl)-1,3-dimethyl-1H-pyrazol-5-amine
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
Properties
IUPAC Name |
diethyl 2-[[(2,5-dimethylpyrazol-3-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-12(17)10(13(18)20-6-2)8-14-11-7-9(3)15-16(11)4/h7-8,14H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQPORNTOSYJRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NN1C)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381033 |
Source
|
Record name | Diethyl {[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20481-33-8 |
Source
|
Record name | Diethyl {[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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